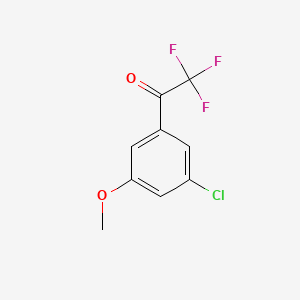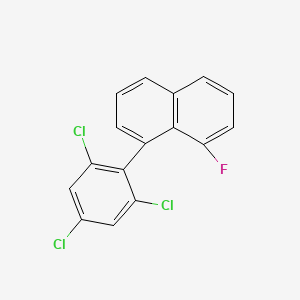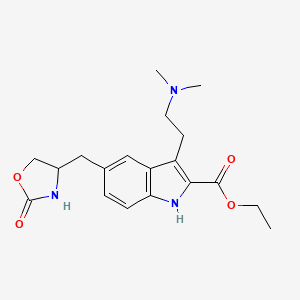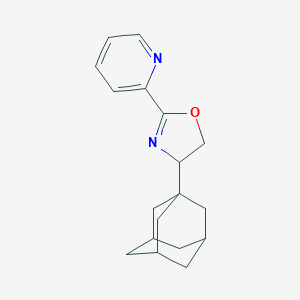
3-Fluoro-2,4-bis(methylthio)benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Fluoro-2,4-bis(methylthio)benzaldehyde: is an organic compound with the molecular formula C9H9FOS2. It is a derivative of benzaldehyde, where the benzene ring is substituted with a fluorine atom at the third position and two methylthio groups at the second and fourth positions. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-2,4-bis(methylthio)benzaldehyde typically involves the introduction of the fluorine and methylthio groups onto a benzaldehyde precursor. One common method involves the nucleophilic aromatic substitution reaction, where a suitable fluorinated benzaldehyde is reacted with methylthiol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide or dimethyl sulfoxide at elevated temperatures to facilitate the substitution.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the yield and purity of the final product.
化学反応の分析
Types of Reactions: 3-Fluoro-2,4-bis(methylthio)benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom and methylthio groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium hydride or potassium carbonate in dimethylformamide or dimethyl sulfoxide.
Major Products Formed:
Oxidation: 3-Fluoro-2,4-bis(methylthio)benzoic acid.
Reduction: 3-Fluoro-2,4-bis(methylthio)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-Fluoro-2,4-bis(methylthio)benzaldehyde has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique substituents make it a valuable intermediate in the development of new materials and pharmaceuticals.
Biology: The compound’s structural features allow it to interact with biological molecules, making it a potential candidate for studying enzyme-substrate interactions and other biochemical processes.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the design of molecules with specific biological activities.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
作用機序
The mechanism of action of 3-Fluoro-2,4-bis(methylthio)benzaldehyde involves its interaction with molecular targets through its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The fluorine atom and methylthio groups can influence the compound’s reactivity and binding affinity, affecting its overall biological activity. The specific pathways and molecular targets involved depend on the context of its use and the nature of the interacting molecules.
類似化合物との比較
3-Fluoro-2,4-dimethylbenzaldehyde: Similar structure but with methyl groups instead of methylthio groups.
2,4-Difluoro-3-methylthio-benzaldehyde: Similar structure but with an additional fluorine atom and one methylthio group.
3-Fluoro-4-methylthio-benzaldehyde: Similar structure but with only one methylthio group.
Uniqueness: 3-Fluoro-2,4-bis(methylthio)benzaldehyde is unique due to the presence of both fluorine and two methylthio groups, which impart distinct electronic and steric properties. These features can influence its reactivity, binding interactions, and overall chemical behavior, making it a valuable compound for various applications in research and industry.
特性
分子式 |
C9H9FOS2 |
|---|---|
分子量 |
216.3 g/mol |
IUPAC名 |
3-fluoro-2,4-bis(methylsulfanyl)benzaldehyde |
InChI |
InChI=1S/C9H9FOS2/c1-12-7-4-3-6(5-11)9(13-2)8(7)10/h3-5H,1-2H3 |
InChIキー |
YZMATAGQKKNWLH-UHFFFAOYSA-N |
正規SMILES |
CSC1=C(C(=C(C=C1)C=O)SC)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



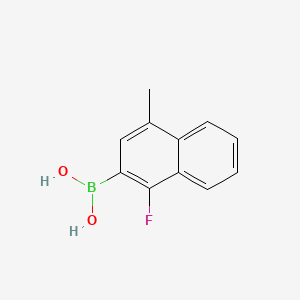
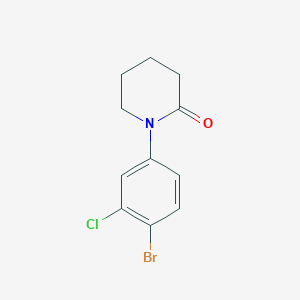
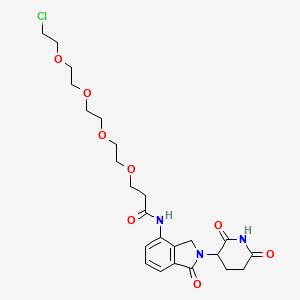
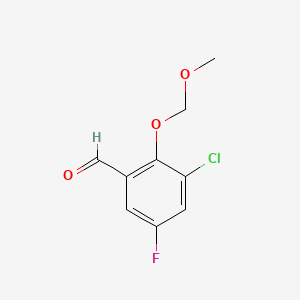
![N-[(3-bromo-4-fluorophenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14770164.png)
